Enhanced Lipophilicity and Passive Membrane Permeability
The target compound exhibits a calculated partition coefficient (LogP) of 2.99, which is significantly higher than that of its unprotected primary amine analog, 4-chloro-3-nitropyridin-2-amine (LogP 1.85) [1]. This difference of approximately 1.14 log units translates to a greater than 10-fold increase in lipid solubility, a key determinant of passive membrane permeability in cell-based assays and in vivo distribution.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.99 |
| Comparator Or Baseline | 4-chloro-3-nitropyridin-2-amine (Free amine): LogP = 1.85 |
| Quantified Difference | ΔLogP = +1.14 (13.8-fold increase in partition coefficient) |
| Conditions | Calculated via molecular property prediction algorithms as reported in product specification sheets. |
Why This Matters
For procurement decisions where the compound is a precursor to bioactive molecules, a higher LogP indicates improved potential for passive cellular uptake, which is a critical early-stage screen parameter for hit and lead compounds.
- [1] nbinno.com. 2-Amino-4-Chloro-3-Nitropyridine: An Overview of Its Properties and Applications. LogP = 1.85. View Source
